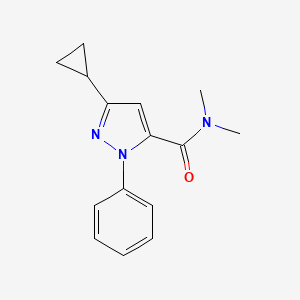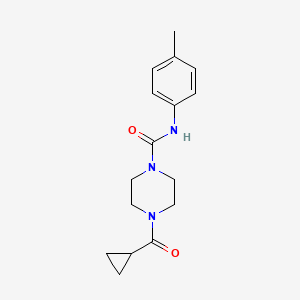![molecular formula C18H18N2O2 B7462054 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as PDP or Pyrrolo[3,2-b]pyridine-5-carboxylic acid ethyl ester, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. This compound has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is its relatively simple synthesis method, which makes it readily available for lab experiments. Additionally, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various neurological disorders. Additionally, it may be useful to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties. Finally, it may be interesting to investigate the potential of this compound as a tool for studying the role of neurotransmitters and cytokines in various biological processes.
Métodos De Síntesis
The synthesis of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves the condensation of 2-acetylpyridine with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid hydrazide in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to obtain this compound.
Aplicaciones Científicas De Investigación
1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)16-11-17(19-12-16)18(22)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-7,11-12,19H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEMKLLTQHQKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)


![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)

![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)